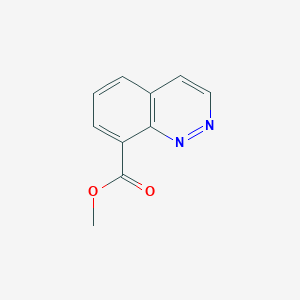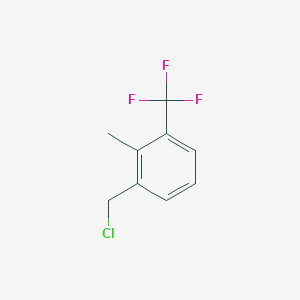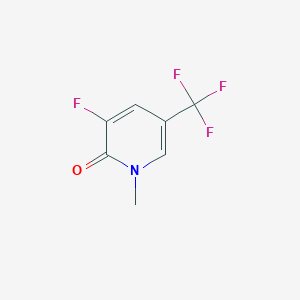![molecular formula C12H15BF3KO2 B13658858 Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide](/img/structure/B13658858.png)
Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide is a chemical compound with the molecular formula C10H12BF3KO2. It is a member of the potassium trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly interesting due to its unique structure, which includes a trifluoroborate group and an oxan-4-ylmethoxyphenyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide typically involves the reaction of 4-[(oxan-4-yl)methoxy]phenylboronic acid with potassium fluoride and boron trifluoride etherate. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature for several hours, followed by the addition of water to precipitate the product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields compared to batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: It can be reduced to form borohydrides.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borohydrides, and various substituted boron compounds, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide involves its ability to act as a nucleophile in various chemical reactions. The trifluoroborate group can participate in nucleophilic substitution reactions, while the oxan-4-ylmethoxyphenyl moiety can interact with various molecular targets. The compound’s stability and reactivity make it a valuable tool in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide
- Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide
Uniqueness
Potassium trifluoro({4-[(oxan-4-yl)methoxy]phenyl})boranuide is unique due to its specific structural features, which provide it with distinct reactivity and stability compared to other potassium trifluoroborates. The presence of the oxan-4-ylmethoxyphenyl group enhances its solubility and compatibility with various solvents, making it more versatile in different chemical reactions .
Propiedades
Fórmula molecular |
C12H15BF3KO2 |
|---|---|
Peso molecular |
298.15 g/mol |
Nombre IUPAC |
potassium;trifluoro-[4-(oxan-4-ylmethoxy)phenyl]boranuide |
InChI |
InChI=1S/C12H15BF3O2.K/c14-13(15,16)11-1-3-12(4-2-11)18-9-10-5-7-17-8-6-10;/h1-4,10H,5-9H2;/q-1;+1 |
Clave InChI |
VWBXVSQEVOTMEO-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=C(C=C1)OCC2CCOCC2)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)




![2-Methyl-4H-naphtho[2,3-d][1,3]oxazin-4-one](/img/structure/B13658828.png)








